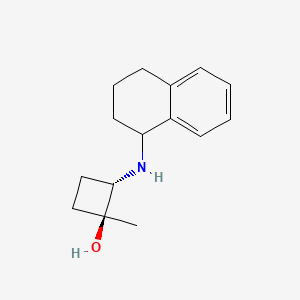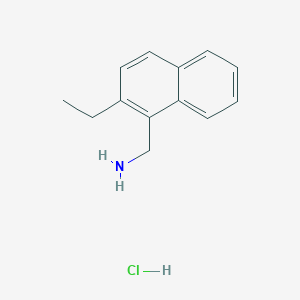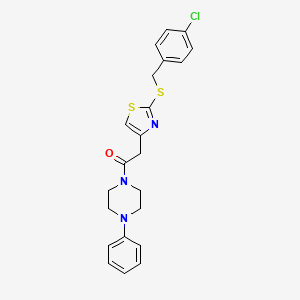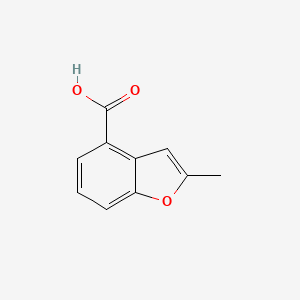![molecular formula C28H26N4O3S B2904135 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide CAS No. 1110989-09-7](/img/no-structure.png)
2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
BenchChem offers high-quality 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase :
- A study synthesized N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Compound 4 in this study emerged as the most potent dual inhibitor of human TS and human DHFR known to date, highlighting the therapeutic potential of such compounds in cancer treatment (Gangjee et al., 2008).
Potential Antitumor Agents :
- Another study focused on the synthesis of classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, designed as TS inhibitors and potential antitumor agents. While none of the compounds inhibited human recombinant TS except for one specific analogue, the research indicates a pathway for developing novel antitumor agents (Gangjee et al., 2004).
Selective Aldose Reductase Inhibitors :
- A 2007 study tested 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives for their inhibitory activity against aldose reductase (ALR2). Compounds in this study showed activity in the micromolar/submicromolar range, indicating their potential as selective ALR2 inhibitors (La Motta et al., 2007).
Synthesis and Antimicrobial Activity :
- Research in 2019 presented the synthesis of novel thienopyrimidine linked rhodanine derivatives. These compounds were tested for their antimicrobial activity, showing significant potency against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Kerru et al., 2019).
Anti-Inflammatory Activity :
- A study from 1998 synthesized and characterized new thiazolo[3,2‐a]pyrimidine derivatives, testing them for anti-inflammatory activity. The research found that certain compounds in this series exhibited potent anti-inflammatory properties (Tozkoparan et al., 1998).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol, which is then coupled with 4-phenoxyphenylacetic acid to form the second intermediate, 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide.", "Starting Materials": [ "2,6-diaminopyridine", "benzaldehyde", "thiourea", "4-phenoxyphenylacetic acid", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol", "a. Mix 2,6-diaminopyridine, benzaldehyde, and thiourea in ethanol and heat under reflux for 24 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Dissolve the solid product in hydrochloric acid and filter to remove any remaining impurities.", "d. Add sodium bicarbonate to the filtrate to neutralize the acid and extract the product with ethyl acetate.", "e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the first intermediate.", "Step 2: Synthesis of 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide", "a. Mix the first intermediate, 4-phenoxyphenylacetic acid, and sodium hydroxide in ethanol and heat under reflux for 24 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Dissolve the solid product in water and extract with ethyl acetate.", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product." ] } | |
Número CAS |
1110989-09-7 |
Nombre del producto |
2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide |
Fórmula molecular |
C28H26N4O3S |
Peso molecular |
498.6 |
Nombre IUPAC |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C28H26N4O3S/c33-26(29-21-11-13-23(14-12-21)35-22-9-5-2-6-10-22)19-36-28-30-25-15-16-32(18-24(25)27(34)31-28)17-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33)(H,30,31,34) |
Clave InChI |
TUGMBXMQOUYJLY-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate;hydrochloride](/img/structure/B2904052.png)

![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate](/img/structure/B2904055.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2904058.png)
![N-Phenyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2904059.png)

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 2-methylpropanoate](/img/structure/B2904062.png)
![N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide](/img/structure/B2904064.png)
![3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2904066.png)


![3-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2904072.png)
![3-Tert-butyl-9-methyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2904073.png)